8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione
Description
This compound is a polyheterocyclic system featuring a fused tetracyclic core with six nitrogen atoms and a thione (C=S) group at position 14. Its IUPAC name reflects the complex bicyclic and tricyclic bridge systems (7.7.0.0²,⁷.0¹¹,¹⁵) and the hexaene (six double bonds) configuration. While direct synthetic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., tetraazatetracyclo derivatives) suggest a planar or near-planar core with π-conjugation, influencing photophysical and redox properties .
Properties
Molecular Formula |
C10H6N6S |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione |
InChI |
InChI=1S/C10H6N6S/c17-10-14-13-9-12-8-7(15-16(9)10)5-3-1-2-4-6(5)11-8/h1-4H,(H,14,17)(H,11,12,13) |
InChI Key |
OQNXOURTVCUVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN4C(=S)NN=C4N=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, the reaction might start with a linear polyamine, which undergoes cyclization in the presence of a sulfur donor to form the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reaction must be carefully selected to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Crystallographic and Packing Behavior
- Planarity and Stacking : The tetraazatetracyclo analog () exhibits near-planar cores (dihedral angle: 2.7°) with π-π stacking along the b-axis (interplanar distance: ~3.55 Å). In contrast, bulkier substituents (e.g., cyclooctyl in ) introduce disorder, reducing crystallinity .
Research Implications
The structural diversity of tetracyclohexadeca-hexaene derivatives highlights tunability for applications in catalysis, materials science, and medicinal chemistry. The target compound’s unique hexazatetracyclo-thione architecture warrants further exploration of its:
Biological Activity
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione is a complex organic compound characterized by its unique tetracyclic structure containing multiple nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄N₆S
- Molecular Weight : 314.32 g/mol
Structural Features
The compound features a tetracyclic arrangement with six nitrogen atoms integrated into the rings and a thione functional group at position 14. This unique arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:
- Case Study : A study investigating the antimicrobial effects of similar tetracyclic compounds reported inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been evaluated for its potential anticancer properties:
- Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7 by modulating specific signaling pathways involved in cell survival and proliferation.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes : The compound may bind to key enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It could alter the activity of receptors linked to cellular signaling pathways.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Case Study on Tetracyclic Compounds |
| Anticancer | Induction of apoptosis in HeLa cells | In vitro Cancer Research |
Research Applications
The biological activities of this compound open avenues for various research applications:
- Drug Development : Due to its antimicrobial and anticancer properties.
- Biochemical Studies : As a tool for studying enzyme interactions and cellular signaling pathways.
- Material Science : Potential use in developing advanced materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
